Cas no 449769-71-5 (6-acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
6-acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 6-acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
- 6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Thieno[2,3-c]pyridine-3-carboxamide, 6-acetyl-2-[[4-[(dimethylamino)sulfonyl]benzoyl]amino]-4,5,6,7-tetrahydro-
- EU-0095267
- SR-01000569296
- 449769-71-5
- AKOS024581647
- Oprea1_644818
- 6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
- F0539-1567
- 6-acetyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- SR-01000569296-1
-
- Inchi: 1S/C19H22N4O5S2/c1-11(24)23-9-8-14-15(10-23)29-19(16(14)17(20)25)21-18(26)12-4-6-13(7-5-12)30(27,28)22(2)3/h4-7H,8-10H2,1-3H3,(H2,20,25)(H,21,26)
- InChI Key: ZTZIQLDXFMYIRR-UHFFFAOYSA-N
- SMILES: C1N(C(C)=O)CCC2C(C(N)=O)=C(NC(=O)C3=CC=C(S(N(C)C)(=O)=O)C=C3)SC1=2
Computed Properties
- Exact Mass: 450.10316216g/mol
- Monoisotopic Mass: 450.10316216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 789
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 167Ų
Experimental Properties
- Density: 1.447±0.06 g/cm3(Predicted)
- pka: 11.49±0.20(Predicted)
6-acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0539-1567-2μmol |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-5μmol |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-10μmol |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-20μmol |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-1mg |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-2mg |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-3mg |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-4mg |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-5mg |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0539-1567-10mg |
6-acetyl-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |
449769-71-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
6-acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 6-acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide
6-Acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide: A Comprehensive Overview
The compound with CAS No. 449769-71-5, known as 6-acetyl-2-4-(dimethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of thienopyridines, which are heterocyclic compounds characterized by a fused thiophene and pyridine ring system. The presence of multiple functional groups such as the acetyl group and the dimethylsulfamoyl group further enhances its chemical complexity and potential biological activity.
The structure of this compound is notable for its thieno[2,3-c]pyridine core, which is a bicyclic system consisting of a thiophene ring fused to a pyridine ring. This arrangement provides a rigid framework that can influence the molecule's electronic properties and bioavailability. The substitution pattern on the thienopyridine ring includes an acetyl group at position 6 and a benzamido group at position 2. The benzamido group itself is further modified with a dimethylsulfamoyl substituent at position 4 of the benzene ring. These substituents are strategically placed to potentially modulate the molecule's pharmacokinetic properties and interaction with biological targets.
Recent studies have highlighted the potential of thienopyridine derivatives as promising candidates for drug development. For instance, research has demonstrated that these compounds can exhibit significant activity against various disease targets, including cancer and inflammatory conditions. The dimethylsulfamoyl group in this compound is particularly interesting due to its ability to act as a bioisostere for other functional groups, potentially enhancing the molecule's stability and solubility.
In terms of synthesis, this compound is typically prepared through a multi-step process involving advanced organic chemistry techniques such as Suzuki coupling and amide bond formation. The synthesis pathway involves the construction of the thienopyridine core followed by successive substitutions to introduce the acetyl and dimethylsulfamoyl groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
The biological evaluation of this compound has revealed intriguing results. In vitro assays have shown that it exhibits potent inhibitory activity against certain enzymes associated with cellular signaling pathways. For example, studies have demonstrated its ability to inhibit kinases involved in cancer cell proliferation and survival. Additionally, preliminary pharmacokinetic studies suggest that this compound has favorable absorption properties, making it a strong candidate for further preclinical testing.
One of the most exciting aspects of this compound is its potential application in targeted therapy for cancer. The thienopyridine core has been shown to exhibit selectivity towards certain oncogenic pathways, which could be exploited for developing drugs with fewer off-target effects. Furthermore, the presence of the dimethylsulfamoyl group may enhance the molecule's ability to penetrate cellular membranes, thereby increasing its intracellular concentration and efficacy.
Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of this compound with biological targets. Molecular docking studies have provided insights into how this compound interacts with key residues on target proteins, shedding light on its binding mode and affinity. These findings are invaluable for guiding further optimization efforts aimed at improving its therapeutic potential.
In conclusion, CAS No. 449769-71-5 represents a cutting-edge example of how modern medicinal chemistry can leverage structural complexity to design molecules with tailored biological activities. With its unique combination of functional groups and promising preliminary results in both in vitro and computational studies, this compound holds significant potential for advancing drug discovery efforts in oncology and related fields.
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